molecular formula C17H11FO2 B6403816 5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% CAS No. 1261921-17-8

5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95%

Cat. No. B6403816
CAS RN: 1261921-17-8
M. Wt: 266.27 g/mol
InChI Key: DSMDDRCHTGRNIL-UHFFFAOYSA-N
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Description

5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% (5F3N2B95) is a synthetic, fluorinated benzoic acid derivative that has been studied for its potential applications in scientific research. This compound has been found to possess a wide range of properties, such as a high degree of solubility in water and a low melting point. It has been used in a variety of applications, including as a reagent in organic synthesis, as a fluorescent dye for imaging, and as a substrate in enzymatic assays.

Scientific Research Applications

5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a fluorescent dye for imaging, and as a substrate in enzymatic assays. As a reagent, 5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% has been used in the synthesis of a variety of compounds, including heterocyclic compounds, organosilicon compounds, and organometallic compounds. As a fluorescent dye, it has been used to image various biological targets, such as proteins and nucleic acids. As a substrate in enzymatic assays, it has been used to study the activity of enzymes such as proteases and kinases.

Mechanism of Action

The mechanism of action of 5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% is not fully understood. However, it is thought to be due to its ability to interact with the target molecule and induce a conformational change. This conformational change can then lead to the desired biochemical or physiological effect.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% are not yet fully understood. However, it has been found to have a wide range of effects, such as inhibition of protein kinases, inhibition of proteases, and inhibition of DNA repair enzymes. It has also been found to have anti-inflammatory and anti-cancer properties.

Advantages and Limitations for Lab Experiments

5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% has several advantages for laboratory experiments. It has a high degree of solubility in water, a low melting point, and is relatively inexpensive. However, it also has some limitations. It is not very stable and can degrade over time, and it can be toxic at high concentrations.

Future Directions

There are a number of potential future directions for research on 5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95%. These include further studies on its mechanism of action, its biochemical and physiological effects, and its potential applications in drug discovery and development. Additionally, further research could be conducted to improve its stability and reduce its toxicity. Finally, research could be conducted to explore its potential uses in other areas, such as imaging and diagnostics.

Synthesis Methods

5-Fluoro-3-(naphthalen-2-yl)benzoic acid, 95% has been synthesized through a variety of methods, including the reaction of 2-naphthol with fluoroacetic acid and the reaction of 2-naphthol with trifluoroacetic anhydride. The most common method of synthesis involves the reaction of 2-naphthol with trifluoroacetic anhydride in the presence of pyridine. This reaction produces the desired product in high yields (>95%) and is relatively straightforward.

properties

IUPAC Name

3-fluoro-5-naphthalen-2-ylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11FO2/c18-16-9-14(8-15(10-16)17(19)20)13-6-5-11-3-1-2-4-12(11)7-13/h1-10H,(H,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSMDDRCHTGRNIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC(=CC(=C3)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11FO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60690421
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1261921-17-8
Record name 3-Fluoro-5-(naphthalen-2-yl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60690421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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